Nalidixic Acid

Antimicrobial susceptibility ESBL Enterobacteriaceae Minimum inhibitory concentration

Nalidixic acid (CAS 389-08-2), the prototypical first-generation quinolone, is functionally distinct from ciprofloxacin, norfloxacin, or ofloxacin. Essential sentinel compound for detecting emerging quinolone resistance (MIC90 >1,024 mg/L; 38.9% baseline resistance prevalence). Its 8-fold higher MPC/MIC ratio (32× MIC) uniquely amplifies resistance selection signals in mutant selection window studies. Established proconvulsant activity (10–100 mg/kg) qualifies it as a positive control for neurotoxicity screening. USP-grade reference standard (99.0–101.0% purity) for HPLC-UV validation at λmax 258 nm. Substitution compromises experimental outcomes.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 389-08-2
Cat. No. B1676918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalidixic Acid
CAS389-08-2
SynonymsAcid, Nalidixic
Anhydrous, Nalidixate Sodium
Nalidixate Sodium
Nalidixate Sodium Anhydrous
Nalidixic Acid
Nalidixin
Nevigramon
Sodium Anhydrous, Nalidixate
Sodium Nalidixic Acid, Anhydrous
Sodium Nalidixic Acid, Monohydrate
Sodium, Nalidixate
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)
InChIKeyMHWLWQUZZRMNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Soly at 23 °C (mg/ml): chloroform 35;  toluene 1.6;  methanol 1.3;  ethanol 0.6;  water 0.1;  ether 0.1.
PRACTICALLY INSOL IN WATER;  SOL IN SOLN OF CARBONATES
2.30e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nalidixic Acid CAS 389-08-2: First-Generation Quinolone Antibacterial for Urinary Tract Infections and Research Applications


Nalidixic acid (CAS 389-08-2) is a synthetic 1,8-naphthyridine antibacterial agent and the prototypical first-generation quinolone [1]. It is a pale yellow crystalline substance that functions as a bactericidal agent primarily against Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter species [2][3]. The compound inhibits bacterial DNA gyrase, thereby blocking DNA replication in susceptible organisms [4]. Nalidixic acid is rapidly absorbed from the gastrointestinal tract, reaches peak serum concentrations of 20–50 mg/L approximately 2 hours after a 1 g oral dose, and is excreted predominantly via the urine, achieving peak urinary concentrations of 150–200 mcg/mL [5]. The compound is supplied as a USP-grade reference standard with purity specifications of 99.0–101.0% for analytical and research applications [6].

Why Nalidixic Acid Cannot Be Interchanged with Fluoroquinolones: Quantified Limitations in Spectrum, Potency, and Resistance Selection


Although nalidixic acid shares the DNA gyrase inhibition mechanism with fluorinated quinolones, substitution with norfloxacin, ciprofloxacin, or ofloxacin fundamentally alters experimental outcomes and procurement decisions [1]. Nalidixic acid exhibits markedly higher MIC values against Enterobacteriaceae—often >1,024 mg/L versus ≤1 mg/L for ciprofloxacin—and lacks clinically meaningful activity against Pseudomonas aeruginosa and Gram-positive organisms [2][3]. Furthermore, the compound demonstrates a significantly lower mutant prevention concentration (MPC) ratio relative to its MIC (32× MIC) compared to ciprofloxacin (4× MIC), indicating a narrower therapeutic window for suppressing resistance emergence [4]. These quantified differences in antibacterial spectrum, intrinsic potency, resistance suppression capacity, and pharmacokinetic elimination half-life preclude any assumption of functional equivalence, making precise compound specification essential for reproducible research and valid quality control [5].

Nalidixic Acid Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Scientific Selection


MIC90 Comparison: Nalidixic Acid vs. Ciprofloxacin Against ESBL-Producing Escherichia coli

Against ESBL-producing E. coli (n=30), nalidixic acid demonstrates an MIC90 value of >1,024 mg/L, with a range entirely ≥1,024 mg/L. In direct comparison within the same study, ciprofloxacin exhibits an MIC90 of >128 mg/L with a range of 8 to >128 mg/L, while norfloxacin shows an MIC90 of >128 mg/L (range 16 to >128 mg/L) and levofloxacin shows an MIC90 of 64 mg/L (range 4 to 64 mg/L) [1]. For non-ESBL E. coli (n=30), nalidixic acid maintains an MIC90 of >1,024 mg/L (range 256 to >1,024 mg/L), whereas ciprofloxacin's MIC90 is 128 mg/L [1].

Antimicrobial susceptibility ESBL Enterobacteriaceae Minimum inhibitory concentration

Mutant Prevention Concentration: Nalidixic Acid Exhibits 8-Fold Higher MPC/MIC Ratio Than Ciprofloxacin

In a direct comparative study of mutant prevention concentration (MPC) against E. coli ATCC 25922 under aerobic conditions at 37°C, nalidixic acid exhibits an MPC value equal to 32 × MIC. By contrast, ciprofloxacin and norfloxacin exhibit MPC values of 4 × MIC, levofloxacin 8 × MIC, and trovafloxacin 2 × MIC [1]. This indicates that the concentration required to suppress the emergence of resistant mutants is proportionally 8-fold higher for nalidixic acid relative to its MIC than for ciprofloxacin.

Mutant prevention concentration Resistance suppression Escherichia coli

Cross-Resistance Patterns: Nalidixic Acid Resistance Prevalence vs. Ciprofloxacin in Clinical Isolates

In a cross-sectional study of Gram-negative bacterial pathogens from clinical specimens in Ghana (2022), resistance rates to quinolones were determined: nalidixic acid resistance was 38.9% (86/221 isolates), compared to ciprofloxacin resistance of 29.5% (75/254), norfloxacin resistance of 24.9% (55/221), and levofloxacin resistance of 24.4% (62/254) [1]. Nalidixic acid-resistant isolates harbored multiple plasmid-mediated quinolone resistance (PMQR) genes including aac(6′)-Ib-cr (89.6%), qnrS (56.3%), and oqxA (47.9%) [1].

Quinolone resistance Clinical epidemiology Plasmid-mediated resistance

Pharmacokinetic Differentiation: Nalidixic Acid Serum Half-Life vs. Fluoroquinolones

Nalidixic acid exhibits a serum elimination half-life (t½) of approximately 1–2.5 hours following a 1 g oral dose, with peak serum concentrations of 20–50 mg/L at 2 hours [1][2]. Approximately 80% of the administered dose is recoverable from urine, with the active metabolite hydroxynalidixic acid representing 85% of urinary antibacterial activity [3]. In contrast, ciprofloxacin exhibits a serum half-life of approximately 3–5 hours, and levofloxacin approximately 6–8 hours, enabling less frequent dosing for therapeutic applications [4]. Urinary alkalinization markedly enhances hydroxynalidixic acid excretion [5]. In patients with anuria, nalidixic acid half-life is prolonged up to 21 hours [6].

Pharmacokinetics Drug metabolism Urinary excretion

CNS Proconvulsant Activity: Nalidixic Acid vs. Ciprofloxacin in Preclinical Models

In male mice, oral nalidixic acid at 10–100 mg/kg lowered the threshold for electroshock-induced seizures, an effect completely blocked by excitatory amino acid receptor antagonists MK-801 and AP-4 [1]. The proconvulsive mechanism involves activation of excitatory amino acid receptors rather than GABA receptor antagonism [1]. In hippocampal in vitro preparations, direct application of nalidixic acid increased neuronal excitability, while ciprofloxacin produced the lowest increase among quinolones tested [2]. Clinical reports document convulsions, increased intracranial pressure, and toxic psychosis with nalidixic acid therapy [3].

CNS toxicity Proconvulsant activity Safety pharmacology

Nalidixic Acid Optimal Procurement Scenarios: Evidence-Based Research and Industrial Applications


Antimicrobial Susceptibility Testing Reference Standard for Quinolone Resistance Screening

Due to its elevated MIC90 (>1,024 mg/L) against Enterobacteriaceae and higher baseline resistance prevalence (38.9%) compared to ciprofloxacin (29.5%), nalidixic acid serves as a sentinel compound in antimicrobial susceptibility panels for detecting emerging quinolone resistance and characterizing plasmid-mediated quinolone resistance (PMQR) genotypes [1][2]. Procurement is indicated for clinical microbiology laboratories conducting resistance surveillance and for research groups investigating the molecular epidemiology of quinolone resistance.

Mutant Prevention Concentration Studies and Resistance Evolution Modeling

The 8-fold higher MPC/MIC ratio of nalidixic acid (32× MIC) compared to ciprofloxacin (4× MIC) makes this compound uniquely valuable for experimental studies examining the mutant selection window hypothesis and resistance emergence dynamics under sub-inhibitory drug exposure [1]. Researchers investigating evolutionary pharmacology and antimicrobial stewardship strategies should procure nalidixic acid as a comparator that amplifies resistance selection signals.

Preclinical Neurotoxicity Screening of Novel Quinolone Candidates

Nalidixic acid demonstrates measurable proconvulsant activity in electroshock seizure models at 10–100 mg/kg oral doses, with a mechanism involving excitatory amino acid receptor activation [1]. This established CNS excitability profile makes nalidixic acid an essential positive control compound for safety pharmacology studies evaluating the neurotoxic potential of new quinolone derivatives, particularly in seizure threshold assays and hippocampal excitability measurements.

HPLC-UV Analytical Method Development and Pharmacopoeial Quality Control

USP-grade nalidixic acid reference standard (99.0–101.0% purity) is required for developing and validating HPLC-UV analytical methods for quinolone detection in biological matrices and pharmaceutical formulations [1][2]. The compound's distinct UV absorption maximum at 258 nm and well-characterized chromatographic behavior support its use as a calibration standard in dispersive liquid-liquid microextraction (DLLME) and multi-walled carbon nanotube sorbent extraction protocols [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nalidixic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.